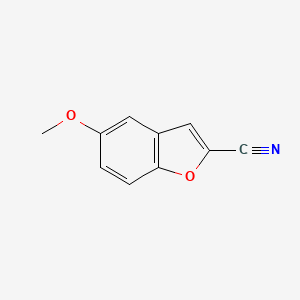

![molecular formula C10H4O2S2 B2753836 Benzo[2,1-b:3,4-b']dithiophene-4,5-dione CAS No. 24243-32-1](/img/structure/B2753836.png)

Benzo[2,1-b:3,4-b']dithiophene-4,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

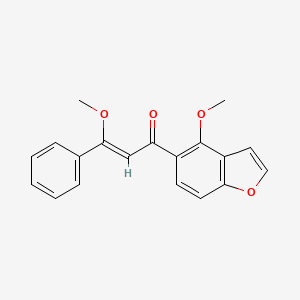

Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione (BDTD) is a planar symmetrical molecular structure derived from thiophene. It exhibits good π-π stacking and electron delocalization, which encourages charge transport. BDTD has been intensively studied for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Synthesis Analysis

Molecular Structure Analysis

Physical and Chemical Properties Analysis

Safety and Hazards

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Benzo[2,1-b:3,4-b']dithiophene-4,5-dione (BDTD) is notable for its efficient synthesis and subsequent transformation into a variety of molecules. These molecules show potential for use in π-conjugated materials, particularly in the realm of organic electronics. A straightforward synthesis method for BDTD has been developed, enabling its application in diverse chemical transformations (Arroyave, Richard, & Reynolds, 2012).

Optical and Electrochemical Properties

The optical and electrochemical properties of BDTD and its derivatives are of significant interest. For instance, semiconductors based on BDTD end-capped with dibutylamino groups have been synthesized, demonstrating noteworthy optical and electrochemical characteristics in solution when compared to non-amino group analogs (Aboubakr, Raimundo, & Brisset, 2015).

Charge Transport and Electronic Properties

A comprehensive study on BDTD derivatives has revealed their electronic, electrochemical, and electrical properties. This research includes strategies to increase the conjugation length and electron affinity of these compounds, ultimately impacting their charge transport properties. These characteristics are crucial for applications in organic field-effect transistors (OFETs) and other electronic devices (Getmanenko et al., 2013).

Application in Organic Solar Cells

Organic solar cells (OSCs) have utilized BDTD as a core component. The integration of BDTD into donor-acceptor copolymers has shown significant efficiency improvements in OSCs, demonstrating its potential as a material in renewable energy technologies (Ye et al., 2020).

Photovoltaic Properties

The photovoltaic properties of low band gap polymers containing BDTD have been investigated, highlighting the potential of BDTD in improving the performance of photovoltaic devices (Cao et al., 2012).

Novel Conjugated Polymers

Research has focused on developing novel benzo[1,2-b:4,5-b']dithiophene-based conjugated polymers. These polymers, when used in polymer solar cells, demonstrate promising solubility, absorption spectra, energy levels, charge transport, and photovoltaic properties (Chung et al., 2014).

Mecanismo De Acción

Target of Action

Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione, also known as Benzo[1,2-b:6,5-b’]dithiophene-4,5-dione, is a planar symmetrical molecular structure of the thiophene derivative . It is a critical building block for semiconducting materials . Its primary targets are organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .

Mode of Action

This compound has a large and rigid planar conjugated structure, enabling better π-π stacking and good electron delocalization that encourages charge transport . This interaction with its targets results in improved performance of small molecule-based photovoltaic devices .

Biochemical Pathways

The compound affects the charge-carrier transport properties of the devices it is used in . It influences the electronic band structures, densities of states (DOS), effective transfer integrals, and effective charge-carrier masses .

Result of Action

The compound exhibits field-effect behavior with an average electron mobility when the active layer is vacuum-deposited, and a larger electron mobility when the active layer is solution-processed . This indicates that the material possesses good intrinsic charge-carrier transport characteristics .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the method of thin-film processing . Further processing refinements could lead to improved device performance .

Análisis Bioquímico

Biochemical Properties

Current research has focused on its electronic, electrochemical, and electrical properties

Cellular Effects

As a building block for semiconducting materials, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Preliminary studies suggest that it may have binding interactions with certain biomolecules

Temporal Effects in Laboratory Settings

Current research has focused on its properties in the context of organic field-effect transistors (OFETs) via both solution-processed and vacuum-deposited films

Propiedades

IUPAC Name |

thieno[3,2-g][1]benzothiole-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKPZDPFRDQSKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

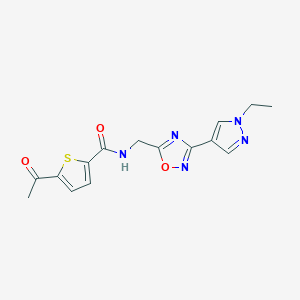

![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)

![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)

![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)

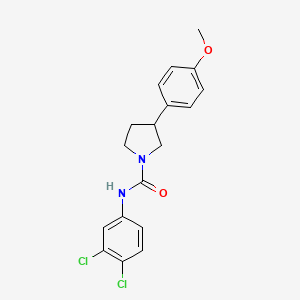

![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753769.png)

![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2753774.png)